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Compound of Interest

Compound Name:
3,3-Dimethyl-2-(triazol-1-

yl)butanoic acid

CAS No.: 2028375-31-5

Cat. No.: B2583970

Get Quote

A Note on the Subject Compound: This technical guide addresses the synthesis, properties,

and applications of triazole-containing butanoic acid derivatives. The specific molecule, 3,3-

Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid, is not extensively documented in readily

available scientific literature. Therefore, this guide will focus on a structurally related and

industrially significant precursor, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

Understanding this key intermediate provides a foundational framework for the prospective

synthesis and potential characteristics of the target carboxylic acid.

Part 1: The Core Intermediate: 3,3-Dimethyl-1-(1H-
1,2,4-triazol-1-yl)butan-2-one
This ketone is a pivotal building block in the synthesis of various biologically active molecules,

particularly in the agrochemical sector. Its structural features, a bulky tert-butyl group adjacent

to a ketone, and a nucleophilic triazole ring, define its reactivity and utility.

Physicochemical Properties
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A comprehensive summary of the key properties of this intermediate is presented below. These

values are crucial for designing synthesis protocols, purification strategies, and for

understanding the molecule's behavior in various chemical environments.

Property Value Source(s)

Molecular Formula C₈H₁₃N₃O [1]

Molecular Weight 167.21 g/mol [1][2]

CAS Number 58905-32-1 [1]

Appearance Solid [1]

Melting Point 62-64 °C [3]

pKa (Predicted) 2.37 ± 0.10 [1]

Solubility
Chloroform, Ethyl Acetate,

Methanol
[1]

Synthesis and Mechanistic Insights
The primary route for synthesizing 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is through

the nucleophilic substitution of a halogenated pinacolone derivative with 1,2,4-triazole. This

reaction is a classic example of N-alkylation of a heterocyclic amine.

Causality in Experimental Design: The choice of a polar aprotic solvent like acetone is critical; it

effectively dissolves the reactants while not interfering with the nucleophilic attack by the

triazole. The use of a weak base, typically potassium carbonate (K₂CO₃), is essential to

deprotonate the 1,2,4-triazole, thereby activating it as a more potent nucleophile. The base

must be strong enough to deprotonate the triazole (pKa ≈ 10) but not so strong as to promote

side reactions like self-condensation of the ketone.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-(1H-
1,2,4-triazol-1-yl)butan-2-one
This protocol is a synthesized methodology based on established procedures.[3][4]
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Step 1: Reactant Preparation

In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 1,2,4-triazole (1.0 eq) and ground potassium carbonate (1.0-1.1 eq).

Add a suitable volume of acetone to create a stirrable slurry.

Step 2: Nucleophilic Substitution

While stirring at room temperature, add a solution of 1-chloro-3,3-dimethyl-2-butanone (α-

chloropinacolin) (1.0 eq) in acetone dropwise to the flask. An initial exotherm may be

observed.

Upon completion of the addition, heat the reaction mixture to reflux (approx. 56°C).

Maintain reflux for 5-7 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Step 3: Work-up and Isolation

After the reaction is complete, cool the mixture to room temperature.

Filter the solid inorganic salts (KCl and excess K₂CO₃) and wash the filter cake with

additional acetone.

Combine the filtrates and remove the acetone under reduced pressure using a rotary

evaporator.

Step 4: Purification

The resulting crude residue (an oily solid) is purified by recrystallization.

Add hot hexane to the residue to extract the product, leaving behind more polar impurities.[4]

Allow the hexane solution to cool slowly to room temperature and then in an ice bath to

induce crystallization.
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Collect the white crystalline product by filtration, wash with a small amount of cold hexane,

and dry in vacuo. A yield of over 70% can be expected.[3]

Workflow Diagram: Synthesis of the Ketone Intermediate

Figure 1: Synthesis Workflow
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Caption: Synthesis workflow for 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
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Applications in Drug Development and Agrochemicals
The primary utility of this ketone is as a key intermediate in the synthesis of triazole fungicides

and plant growth regulators.[5]

Paclobutrazol Synthesis: It is a direct precursor to Paclobutrazol, a well-known plant growth

retardant that functions by inhibiting gibberellin biosynthesis.[1][5]

Fungicidal and Antitubercular Agents: The molecule serves as a starting material for a range

of compounds with potential fungicidal and antitubercular activities.[4] The triazole moiety is

a common pharmacophore in antifungal drugs, where it inhibits the cytochrome P450

enzyme 14α-demethylase, crucial for fungal cell membrane synthesis.

Part 2: The Target Molecule: 3,3-Dimethyl-2-(1H-
1,2,4-triazol-1-yl)butanoic Acid
While not a widely cataloged compound, its structure suggests it belongs to the family of α-

heterocyclic carboxylic acids, which are of interest in medicinal chemistry. Its molecular weight

can be calculated from its presumed molecular formula, C₉H₁₅N₃O₂.

Calculated Molecular Weight: 197.24 g/mol

Prospective Synthesis Pathways
Synthesizing the target carboxylic acid from the ketone intermediate is non-trivial due to the

need to introduce a carboxyl group at the α-position to the tert-butyl group, which is sterically

hindered, and shift the triazole substituent. A more plausible approach involves starting with a

different precursor that already contains the butanoic acid backbone.

One potential, albeit challenging, synthetic strategy could involve the α-bromination of 3,3-

dimethylbutanoic acid, followed by nucleophilic substitution with 1,2,4-triazole.

Hypothetical Protocol: Synthesis of 3,3-Dimethyl-2-(1H-
1,2,4-triazol-1-yl)butanoic Acid
Step 1: α-Halogenation (Hell-Volhard-Zelinsky Reaction)
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To 3,3-dimethylbutanoic acid (1.0 eq), add a catalytic amount of phosphorus tribromide

(PBr₃, ~0.1 eq).

Slowly add bromine (Br₂, 1.1 eq) to the mixture.

Gently heat the reaction mixture to initiate the reaction, which is evident by the evolution of

HBr gas. Maintain heating until the red color of bromine disappears.

The intermediate acyl bromide, 2-bromo-3,3-dimethylbutanoyl bromide, is formed.

Carefully add water to the reaction mixture to hydrolyze the acyl bromide to the α-bromo

carboxylic acid, 2-bromo-3,3-dimethylbutanoic acid.

Step 2: Nucleophilic Substitution

Prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base like sodium hydride

(NaH) in an aprotic solvent such as DMF.

Add the 2-bromo-3,3-dimethylbutanoic acid (or its corresponding ester for better reactivity

and to avoid acid-base side reactions) to the solution of the triazole salt.

Heat the mixture to facilitate the Sₙ2 substitution of the bromide by the triazolide anion.

Step 3: Final Hydrolysis (if ester was used)

If an ester was used in Step 2, perform a final hydrolysis step using aqueous base (e.g.,

NaOH) followed by acidic workup to yield the target carboxylic acid.

Logical Relationship Diagram: Proposed Synthesis
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Figure 2: Proposed Synthesis Logic
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Caption: A proposed synthetic route to the target carboxylic acid.

Part 3: Conclusion and Future Outlook
The study of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one provides a crucial understanding

of a key building block for potent agrochemicals. Its straightforward synthesis and versatile

reactivity make it a valuable intermediate. While its direct derivative, 3,3-Dimethyl-2-(1H-1,2,4-

triazol-1-yl)butanoic acid, remains a compound with limited published data, established

synthetic organic chemistry principles provide clear, albeit challenging, pathways for its

potential creation. Further research into the synthesis and biological evaluation of such α-

triazolyl carboxylic acids could yield novel compounds with interesting pharmacological or

agrochemical properties, leveraging the proven bioactivity of the triazole pharmacophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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